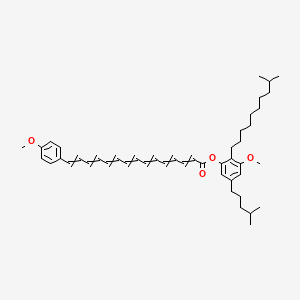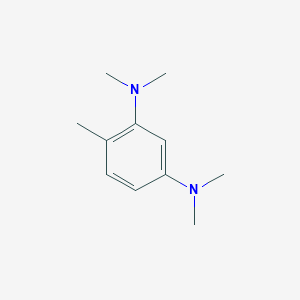
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two amino groups attached to a benzene ring, with five methyl groups substituting hydrogen atoms on the benzene ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine typically involves the alkylation of benzene-1,3-diamine with methylating agents. One common method is the reaction of benzene-1,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amino groups.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine may involve continuous flow processes where benzene-1,3-diamine is reacted with excess methylating agents in the presence of a catalyst. The reaction mixture is then purified using distillation or crystallization techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethylbenzene-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Trimethylbenzene-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Dimethylbenzene-1,3-diamine
Uniqueness
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine is unique due to the presence of five methyl groups, which significantly influence its chemical reactivity and physical properties. This compound exhibits different reactivity patterns compared to its less methylated counterparts, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
65198-15-4 |
|---|---|
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-N,1-N,3-N,3-N,4-pentamethylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-9-6-7-10(12(2)3)8-11(9)13(4)5/h6-8H,1-5H3 |
Clave InChI |
HDBBJZUTSSSISL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)

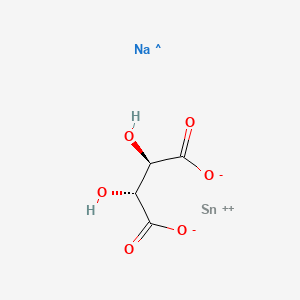
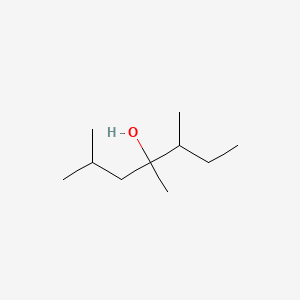
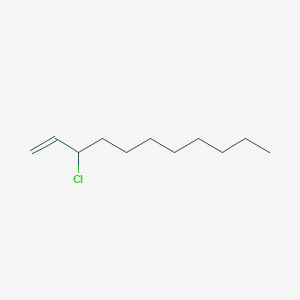
methanone](/img/structure/B14473048.png)

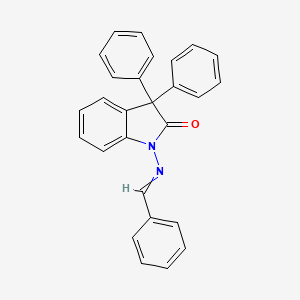
![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
